lifirafenib

Descripción

Historical Context of RAF Kinase Inhibitors in Cancer Therapy

The story of RAF kinase inhibitors is deeply intertwined with the understanding of the mitogen-activated protein kinase (MAPK) signaling cascade (also known as the RAS-RAF-MEK-ERK pathway). This pathway is a central communication network within cells that governs fundamental processes like proliferation, differentiation, and survival. mdpi.comnih.gov In the 1980s, RAF proteins (A-RAF, B-RAF, and C-RAF) were identified as key components of this cascade, acting downstream of RAS proteins. mdpi.com

A pivotal discovery in 2002 revealed that a specific mutation in the BRAF gene, known as V600E, was present in a high percentage of certain cancers, particularly malignant melanoma. mdpi.com This mutation leads to a constitutively active B-RAF protein, causing uncontrolled activation of the MAPK pathway and driving tumor growth. mdpi.com This finding established B-RAF as a prime therapeutic target.

The first generation of RAF inhibitors, such as sorafenib, were multi-kinase inhibitors that showed some activity but lacked specificity. mdpi.comnih.gov The subsequent development of second-generation inhibitors, including vemurafenib and dabrafenib, marked a significant breakthrough. mdpi.com These drugs were highly selective for the mutated BRAF V600E protein and demonstrated remarkable clinical efficacy in patients with BRAF V600-mutant melanoma. oaepublish.comstanford.edu However, the initial success was often tempered by the relatively rapid development of drug resistance, typically within 6 to 8 months. oaepublish.combenthamscience.com

Research into resistance mechanisms uncovered a critical challenge: paradoxical activation. First-generation BRAF inhibitors, while effective against the BRAF V600E monomer, could paradoxically activate the MAPK pathway in cells with wild-type BRAF and upstream RAS mutations. stanford.eduaacrjournals.orgpnas.org This occurs because the inhibitor, upon binding to one RAF protein in a dimer, can allosterically activate its partner protein, leading to continued signaling. stanford.edunih.gov This phenomenon not only limited their efficacy in RAS-mutant cancers but could also promote the growth of secondary skin cancers. aacrjournals.org Furthermore, resistance could arise from various other mechanisms, including BRAF gene amplification, the expression of alternative BRAF splice variants, and the activation of bypass signaling pathways. nih.govfrontiersin.orgdovepress.com These challenges highlighted the need for new therapeutic strategies, setting the stage for the development of pan-RAF inhibitors. mdpi.comicr.ac.uk

Rationale for Developing Pan-RAF and EGFR Inhibitors

The limitations of first and second-generation BRAF inhibitors, namely paradoxical activation and acquired resistance, drove the development of pan-RAF inhibitors. A "pan-RAF" inhibitor is designed to block all RAF isoforms (A-RAF, B-RAF, C-RAF) and, crucially, to inhibit both the monomeric (single protein) and dimeric (two-protein complex) forms of the RAF kinase. beonemedicines.comresearchgate.net By inhibiting RAF dimers, these newer agents aim to prevent the paradoxical activation of the MAPK pathway that plagues earlier inhibitors, especially in the context of RAS mutations. stanford.eduaacrjournals.org

The rationale for simultaneously inhibiting the Epidermal Growth Factor Receptor (EGFR) stems from another key resistance mechanism. In certain cancers, particularly BRAF-mutant colorectal cancer, tumor cells can evade the effects of BRAF inhibitors by reactivating the MAPK pathway through EGFR signaling. aacrjournals.orgnih.govresearchgate.net Studies have shown that BRAF-mutant colorectal cancers have higher baseline levels of activated EGFR compared to melanomas. aacrjournals.org When the BRAF kinase is inhibited, a feedback loop is released, leading to robust EGFR-mediated activation of RAS and CRAF, which bypasses the BRAF blockade and sustains cell proliferation. aacrjournals.orgnih.gov This intrinsic resistance mechanism explains why selective BRAF inhibitors, so effective in melanoma, have shown disappointing results in colorectal cancer. aacrjournals.orgresearchgate.net

Therefore, a dual inhibitor that targets both the RAF kinases (in all their forms) and EGFR presents a compelling therapeutic strategy. This approach is designed to deliver a more comprehensive and durable blockade of the MAPK pathway by simultaneously shutting down the primary driver (mutant BRAF) and a key escape route (EGFR signaling). nih.govaacrjournals.org

Overview of Lifirafenib (BGB-283) as a Novel Investigational Agent

This compound (BGB-283) emerged from this strategic rationale as a novel, investigational, first-in-class agent. nih.gov It is a potent, oral, and reversible small molecule designed to inhibit both RAF monomers and dimers, as well as EGFR. nih.govspringworkstx.comguidetopharmacology.org This dual mechanism of action positions this compound to potentially overcome the key limitations of previous RAF inhibitors.

Preclinical studies have demonstrated its ability to potently inhibit various forms of RAF, including BRAF V600E and wild-type RAFs, as well as EGFR. molnova.commedchemexpress.com this compound has shown the ability to suppress ERK phosphorylation (a downstream marker of MAPK pathway activity) and inhibit the proliferation of cancer cells harboring BRAF V600E mutations. medchemexpress.com Importantly, it also inhibits the reactivation of EGFR that can lead to resistance in colorectal cancer cells. medchemexpress.com A distinguishing feature of this compound is its slow dissociation rate from the RAF enzyme, with a dissociation half-life of over 24 hours, which contrasts with the much faster off-rates of first-generation inhibitors like vemurafenib. aacrjournals.org

This compound has been investigated in clinical trials for patients with solid tumors harboring BRAF, KRAS, or NRAS mutations. nih.govaacrjournals.org Early clinical data has shown antitumor activity in patients with various malignancies, including BRAF-mutated melanoma, thyroid cancer, and low-grade serous ovarian cancer, as well as KRAS-mutated non-small cell lung cancer and endometrial cancer. nih.govascopubs.org Its development is ongoing, often in combination with other targeted agents like MEK inhibitors, to achieve a more profound and sustained vertical blockade of the MAPK pathway. springworkstx.comtargetedonc.comnih.gov

Table 1: Inhibitory Activity of this compound (BGB-283) This table displays the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological or biochemical function by 50%.

| Target Kinase | IC50 (nM) |

|---|---|

| Recombinant BRAFV600E | 23 molnova.commedchemexpress.com |

| Recombinant EGFR | 29 molnova.commedchemexpress.com |

| Recombinant EGFRT790M/L858R | 495 molnova.com |

| Wild-type BRAF | 5-40 molnova.com |

| Wild-type ARAF | 5-40 molnova.com |

| CRAFY340/341D | 5-40 molnova.com |

Table 2: Preliminary Clinical Responses to this compound Monotherapy in a Phase I Study This table summarizes the objective responses observed in a first-in-human clinical trial of this compound in patients with specific tumor types and mutations.

| Tumor Type | Mutation | Response Type | Number of Patients |

|---|---|---|---|

| Melanoma | BRAFV600E/K | Confirmed Partial Response | 5 ascopubs.org |

| Melanoma | BRAF-mutated | Complete Response | 1 ascopubs.org |

| Thyroid Cancer/PTC | BRAFV600E | Confirmed Partial Response | 2 ascopubs.org |

| Low-Grade Serous Ovarian Cancer | BRAFV600E | Confirmed Partial Response | 1 ascopubs.org |

| Non-Small-Cell Lung Cancer (NSCLC) | BRAF-mutated | Unconfirmed Partial Response | 1 ascopubs.org |

| Endometrial Cancer | KRAS-mutated | Confirmed Partial Response | 1 ascopubs.org |

| NSCLC | KRAS codon 12-mutated | Confirmed Partial Response | 1 ascopubs.org |

PTC: Papillary Thyroid Carcinoma

Propiedades

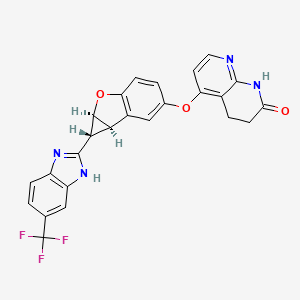

IUPAC Name |

5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFFVZQXSRKHBM-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446090-79-4 | |

| Record name | Lifirafenib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446090794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lifirafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIFIRAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8762XZS5ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Efficacy Studies of Lifirafenib

In Vitro Studies of Lifirafenib

In vitro studies have been crucial in elucidating the mechanism of action and selective activity of this compound. Biochemical assays have determined that this compound potently inhibits the recombinant BRAFV600E kinase domain and EGFR with IC₅₀ values of 23 nM and 29 nM, respectively. selleckchem.comabmole.comarctomsci.com It also demonstrates inhibitory activity against the EGFR T790M/L858R mutant with an IC₅₀ of 495 nM. selleckchem.comabmole.com

This compound has demonstrated selective cytotoxicity, preferentially inhibiting the proliferation of cancer cells that harbor the BRAFV600E mutation. medchemexpress.comnih.gov This selectivity was observed across a panel of 107 cancer cell lines. invivochem.com The compound showed potent inhibition of cell proliferation in BRAFV600E-mutant cancer cell lines, with IC₅₀ values in the nanomolar range. invivochem.com

Table 1: In Vitro Cytotoxicity of this compound in BRAFV600E Mutant Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nmol/L) |

|---|---|---|

| Colo205 | Colorectal | 137 |

| HT29 | Colorectal | 580 |

| A375 | Melanoma | Not Specified |

| WiDr | Colorectal | Not Specified |

Source: invivochem.com

In addition to its effects on BRAF-mutated cells, this compound exhibits selective cytotoxicity against cancer cells with EGFR mutations or amplifications. medchemexpress.comnih.gov A notable example is the HCC827 lung cancer cell line, which has an EGFR E746-A750 deletion. invivochem.com In contrast, the compound showed minimal inhibitory activity in cell lines that lack either a BRAFV600E mutation or EGFR alterations. invivochem.com In A431 cells, which have EGFR amplification, this compound dose-dependently inhibits the EGF-induced autophosphorylation of EGFR on Tyr1068. invivochem.comabmole.com

Table 2: In Vitro Cytotoxicity of this compound in EGFR-Driven Cancer Cell Lines

| Cell Line | Cancer Type | Genetic Alteration | IC₅₀ |

|---|---|---|---|

| HCC827 | Lung | EGFR E746-A750 deletion | Potent Inhibition |

| A431 | Epidermoid | EGFR amplification | Dose-dependent inhibition of pEGFR |

Source: invivochem.comabmole.com

This compound potently inhibits cell proliferation that is driven by the BRAFV600E mutation. medchemexpress.comtargetmol.com This inhibition is a direct consequence of its ability to suppress the downstream signaling pathway. Specifically, this compound strongly suppresses the phosphorylation of ERK, a key protein in the MAPK pathway that is activated by BRAFV600E. invivochem.comtargetmol.com

A significant challenge with first-generation BRAF inhibitors in colorectal cancer is the rapid feedback activation of EGFR, which leads to resistance. This compound was designed to overcome this by concurrently inhibiting both BRAF and EGFR. invivochem.com In BRAFV600E colorectal cancer cell lines such as WiDr and HT29, this compound effectively prevents this feedback loop. invivochem.comabmole.commedchemexpress.com It inhibits the reactivation of EGFR and subsequent EGFR-mediated cell proliferation, leading to a sustained inhibition of phosphorylated ERK (pERK). invivochem.comabmole.com This dual inhibition is a key differentiator from earlier BRAF inhibitors like vemurafenib. invivochem.com

Inhibition of Cell Proliferation in BRAF<sup>V600E</sup>-Activated Cell Lines

In Vivo Studies of this compound

The anti-tumor activity of this compound has been confirmed in multiple in vivo models, demonstrating its potential for clinical application.

In various xenograft models using human cancer cell lines, this compound treatment resulted in dose-dependent inhibition of tumor growth. medchemexpress.comnih.gov This was observed in models derived from both established cell lines and primary patient tumors bearing the BRAFV600E mutation. invivochem.comnih.gov

In the HT29 colorectal cancer xenograft model, this compound significantly inhibited tumor growth. invivochem.com In the Colo205 xenograft model, treatment led to substantial tumor growth inhibition and regressions at higher doses. invivochem.com

The efficacy was particularly notable in the WiDr colorectal cancer xenograft model, where BRAF inhibition is known to induce EGFR reactivation. invivochem.comselleckchem.com A 10 mg/kg dose of this compound resulted in partial tumor regression in 50% of the treated mice. invivochem.com

Furthermore, this compound was tested in two patient-derived primary colorectal tumor xenograft models (BCCO-002 and BCCO-028) harboring the BRAFV600E mutation. In the BCCO-028 model, a 10 mg/kg dose led to tumor regressions in 88% of the mice, including both partial and complete regressions. invivochem.com this compound also induced tumor regression in the HCC827 (EGFR-mutant) xenograft model. invivochem.comselleckchem.com

Table 3: In Vivo Efficacy of this compound in BRAFV600E Xenograft Models

| Xenograft Model | Cancer Type | Treatment Dose (b.i.d.) | Tumor Growth Inhibition (TGI) / Regression |

|---|---|---|---|

| HT29 | Colorectal | 5 mg/kg | Significant TGI (P < 0.001) |

| Colo205 | Colorectal | 30 mg/kg | 3 of 7 mice showed regression (2 PR, 1 CR) |

| WiDr | Colorectal | 10 mg/kg | 50% Partial Regression |

| BCCO-002 (PDX) | Colorectal | 10 mg/kg | 100% TGI |

| BCCO-028 (PDX) | Colorectal | 10 mg/kg | 88% of mice showed regression (5 PR, 2 CR) |

Source: invivochem.com (PDX: Patient-Derived Xenograft, PR: Partial Regression, CR: Complete Regression)

Tumor Regressions in BRAFV600E Colorectal Tumor Xenografts

This compound (also known as BGB-283) has demonstrated significant antitumor activity, including tumor regressions, in various preclinical xenograft models of colorectal cancer harboring the BRAFV600E mutation. This mutation is a key driver in a subset of colorectal cancers, and its presence has been linked to poor prognosis and resistance to certain therapies. bocsci.cominvivochem.com this compound, a novel inhibitor of both RAF kinase and the epidermal growth factor receptor (EGFR), has shown efficacy as a single agent in models where first-generation BRAF inhibitors have limited activity. bocsci.cominvivochem.com This is attributed to its ability to counteract the feedback activation of EGFR that often undermines the effectiveness of BRAF-selective inhibitors in colorectal cancer. bocsci.cominvivochem.com

Preclinical studies have evaluated this compound in both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), which are considered more representative of clinical tumor heterogeneity. The findings from these studies reveal dose-dependent tumor growth inhibition and, notably, instances of partial and complete tumor regression.

In the HT29 colorectal cancer xenograft model, which is known to have limited sensitivity to vemurafenib alone, this compound treatment resulted in significant tumor growth inhibition. invivochem.comresearchgate.net Studies in the Colo205 xenograft model showed a clear dose-dependent response, with higher doses leading to tumor regressions. researchgate.net Specifically, at a 10 mg/kg dose, partial regression was observed in 1 of 7 mice, and at 30 mg/kg, regressions occurred in 3 of 7 mice, including one complete regression. researchgate.net

The WiDr colorectal adenocarcinoma xenograft model, in which BRAF inhibition is known to trigger strong feedback activation of EGFR, showed remarkable sensitivity to this compound as a single agent. invivochem.com Treatment at 5 mg/kg resulted in a 95% tumor growth inhibition (TGI), while a 10 mg/kg dose led to over 100% TGI, with 50% of the mice experiencing partial tumor regression. invivochem.com This potent single-agent activity contrasts with first-generation BRAF inhibitors like vemurafenib, which typically require combination with an EGFR inhibitor to achieve substantial tumor inhibition in this model. invivochem.com

Furthermore, this compound's efficacy was confirmed in two patient-derived primary colorectal tumor xenograft models, BCCO-002 and BCCO-028, both harboring the BRAFV600E mutation. invivochem.comresearchgate.net The BCCO-028 model was particularly sensitive, showing partial regressions in 38% of mice at a 5 mg/kg dose. invivochem.comresearchgate.net When the dose was increased to 10 mg/kg, a striking 88% of mice showed tumor regression, with 5 partial and 2 complete regressions. invivochem.comresearchgate.net In the same model, the first-generation BRAF inhibitor dabrafenib only achieved 86% TGI without any tumor regressions, highlighting the superior activity of this compound. invivochem.com In the BCCO-002 model, a 10 mg/kg dose of this compound induced partial regressions in 25% of the treated mice. invivochem.comresearchgate.net

These preclinical findings underscore the potent antitumor effects of this compound in BRAFV600E-mutated colorectal cancer models, demonstrating its ability to induce tumor stasis and regression. invivochem.com

Table 1: Efficacy of this compound in BRAFV600E Colorectal Cancer Xenograft Models

| Xenograft Model | Type | This compound Efficacy | Objective Response Rate (ORR) |

|---|---|---|---|

| HT29 | Cell Line-Derived | Significant tumor growth inhibition (p<0.001) at 5 mg/kg b.i.d. invivochem.comresearchgate.net | Not Reported |

| Colo205 | Cell Line-Derived | Dose-dependent inhibition. researchgate.net | 14% at 10 mg/kg (1/7 PR); 43% at 30 mg/kg (2 PR, 1 CR) researchgate.net |

| WiDr | Cell Line-Derived | 95% TGI at 5 mg/kg; >100% TGI at 10 mg/kg. invivochem.com | 50% at 10 mg/kg (4/8 PR) invivochem.com |

| BCCO-002 | Patient-Derived | >100% TGI at 10 mg/kg b.i.d. researchgate.net | 25% at 10 mg/kg (2/8 PR) invivochem.comresearchgate.net |

| BCCO-028 | Patient-Derived | Partial regressions at 5 mg/kg b.i.d. invivochem.comresearchgate.net | 38% at 5 mg/kg (3/8 PR); 88% at 10 mg/kg (5 PR, 2 CR) invivochem.comresearchgate.net |

TGI = Tumor Growth Inhibition; PR = Partial Regression; CR = Complete Regression; b.i.d. = twice daily

Clinical Development of Lifirafenib: Monotherapy and Combination Strategies

Phase I Clinical Trials of Lifirafenib Monotherapy

A first-in-human, open-label Phase I study was conducted to evaluate this compound monotherapy in patients with advanced solid tumors harboring specific genetic mutations. researchgate.netnih.gov The primary goals of this trial were to determine the safety and tolerability of this compound and to establish the recommended Phase II dose. nih.govascopubs.org

Study Design and Patient Cohorts

The trial was structured with two main phases: a dose-escalation phase followed by a dose-expansion phase. ascopost.com

In the initial dose-escalation phase, cohorts of patients with advanced solid tumors received increasing doses of this compound to identify the maximum tolerated dose (MTD). ascopost.com This phase enrolled 35 patients. ascopost.com Following the determination of the MTD, the study proceeded to a dose-expansion phase, which enrolled 96 patients to further assess the antitumor activity and safety profile at the recommended dose. ascopost.com

Patients eligible for the trial were required to have histologically or cytologically confirmed advanced solid tumors with documented mutations in BRAF, KRAS, or NRAS genes. researchgate.netnih.gov The study enrolled individuals with a variety of cancers, including melanoma, colorectal cancer, non-small cell lung cancer (NSCLC), and thyroid cancer. ascopost.com The dose-expansion phase specifically targeted patient cohorts with BRAF-mutated tumors (such as melanoma and NSCLC) and KRAS/NRAS-mutated tumors (including colorectal and endometrial cancers). nih.govascopost.com

Dose Escalation and Dose Expansion Phases

Pharmacodynamic Markers of Response

Pharmacodynamic activity was assessed in the trial, with preliminary findings suggesting that this compound demonstrated significant target engagement. nih.gov Partial or complete metabolic reductions, as measured by FDG-PET-CT scans, were observed in 12 of 34 evaluated patients. nih.gov Notably, 11 of these responses occurred in patients receiving this compound at doses of 30 mg/d or higher, indicating a dose-dependent effect on tumor metabolism. nih.gov However, detailed information regarding other pharmacodynamic markers of response and resistance was limited in the initial monotherapy study. nih.gov

Antitumor Activity in Specific Solid Tumors

This compound monotherapy demonstrated antitumor activity in patients with various solid tumors harboring BRAF mutations. researchgate.netnih.gov

In patients with BRAF-mutated melanoma, this compound showed notable clinical activity. nih.gov Among the 53 evaluable patients with BRAF mutations across all tumor types, objective responses were observed in nine patients (17.0%). ascopost.com This included one patient with melanoma who achieved a complete response and five others with melanoma who had confirmed partial responses. nih.govascopost.com One of these responding melanoma patients had previously been treated with a BRAF/MEK inhibitor combination. nih.gov

Interactive Data Tables

Table 1: Patient Demographics and Baseline Characteristics (Phase I Monotherapy Trial)

| Characteristic | Value |

|---|---|

| Total Enrolled (Dose Escalation + Expansion) | 131 ascopost.com |

| Dose Escalation Cohort Size | 35 ascopost.com |

| Dose Expansion Cohort Size | 96 ascopost.com |

| Key Tumor Types Enrolled | Colorectal cancer, NSCLC, Melanoma, Thyroid cancer, Endometrial/Ovarian cancer, Pancreatic cancer ascopost.com |

Table 2: Antitumor Activity of this compound Monotherapy in BRAF-Mutated Tumors

| Tumor Type | Number of Patients with Objective Response | Response Type |

|---|---|---|

| Melanoma | 1 | Complete Response nih.govascopost.com |

| Melanoma | 5 | Partial Response nih.govascopost.com |

| Thyroid Cancer/Papillary Thyroid Cancer | 2 | Partial Response nih.govascopost.com |

| Low-Grade Serous Ovarian Cancer | 1 | Partial Response nih.govascopost.com |

Thyroid Cancer (e.g., Papillary Thyroid Cancer with BRAFV600E)

In a first-in-human, phase I clinical trial, this compound demonstrated antitumor activity in patients with BRAFV600E-mutated papillary thyroid cancer (PTC). nih.gov Among the patients with BRAF-mutated thyroid cancer, two individuals with PTC experienced a confirmed partial response to this compound treatment. nih.govnih.gov The BRAFV600E mutation is a common driver in papillary thyroid cancer, occurring in a significant percentage of cases. thyroid.orgromj.org While some studies suggest a link between this mutation and more aggressive disease, others have found no such correlation. thyroid.orgromj.org The observed responses in the phase I study suggest that this compound could be a potential therapeutic option for this patient population. nih.govascopost.com

Low-Grade Serous Ovarian Cancer (LGSOC) with BRAFV600E

This compound has also shown promise in the treatment of low-grade serous ovarian cancer (LGSOC) harboring the BRAFV600E mutation. nih.gov In the same phase I trial, a confirmed partial response was observed in a patient with BRAFV600E-mutated LGSOC. nih.govnih.gov LGSOC is a rare subtype of ovarian cancer that is often chemoresistant. mdpi.com The presence of BRAF mutations in some LGSOC tumors provides a rationale for targeted therapies. mdpi.comnih.gov The clinical activity of this compound in this context, although based on limited patient numbers, supports further investigation of its role in treating this challenging disease. nih.govnih.gov

Non-Small Cell Lung Cancer (NSCLC) with KRAS Mutations

The clinical development of this compound has included its evaluation in non-small cell lung cancer (NSCLC) with KRAS mutations. In a phase I study, one patient with KRAS codon 12-mutated NSCLC achieved a confirmed partial response. nih.govascopubs.org Additionally, an unconfirmed partial response was noted in a patient with BRAF-mutated NSCLC. nih.govascopost.com KRAS mutations are among the most common oncogenic drivers in NSCLC, and targeting them has historically been challenging. d-nb.info The observation of a response in a KRAS-mutated NSCLC patient suggests that this compound's mechanism of action may offer a therapeutic avenue for this subset of lung cancer. nih.govd-nb.info

Endometrial Carcinoma with KRAS Mutations

This compound has demonstrated clinical activity in patients with KRAS-mutated endometrial carcinoma. A phase I trial reported a confirmed partial response in one patient with this specific molecular profile. nih.govd-nb.info Furthermore, in a phase 1b study of this compound in combination with mirdametinib, two out of four patients with endometrial cancer had objective responses. beonemedicines.com One of these responses was in a tumor with a KRAS mutation, while the other had a BRAF fusion. beonemedicines.comaacrjournals.org These findings indicate a potential role for this compound, both as a monotherapy and in combination, for a subset of patients with endometrial cancer. nih.govbeonemedicines.com

Absence of Response in KRAS/NRAS-Mutated Colorectal Cancer

In contrast to the responses observed in other tumor types, this compound monotherapy did not demonstrate objective responses in a cohort of 20 patients with KRAS/NRAS-mutated colorectal cancer (CRC) in the phase I trial. nih.govnih.govresearchgate.net While some patients with KRAS-mutated CRC did experience stable disease, the lack of objective responses suggests that the context of the tumor type may influence the efficacy of this compound in cancers with these mutations. nih.govspringworkstx.com This finding aligns with the broader challenge of targeting KRAS-mutated CRC, where resistance mechanisms often limit the effectiveness of targeted therapies. d-nb.infonih.gov

Combination Therapy Strategies with this compound

To enhance the antitumor activity of this compound and potentially overcome resistance, combination therapy strategies are being explored.

Rationale for Vertical Inhibition of the MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth and survival. beonemedicines.combeigene.com Targeting a single node in this pathway can sometimes lead to feedback reactivation, limiting the therapeutic effect. targetedonc.com The strategy of "vertical inhibition," which involves simultaneously blocking multiple points in the same pathway, has emerged as a promising approach to achieve more sustained and effective pathway inhibition. targetedonc.com This concept is exemplified by the success of combining BRAF and MEK inhibitors in BRAF V600-mutant melanoma. targetedonc.com

The combination of this compound with a MEK inhibitor like mirdametinib is based on this rationale. targetedonc.comspringworkstx.com this compound, as a pan-RAF inhibitor, targets the upstream part of the pathway, while a MEK inhibitor blocks a downstream component. beonemedicines.comspringworkstx.com Preclinical studies have shown that this combination can lead to synergistic antitumor effects in RAS-mutated cancer models. beonemedicines.comspringworkstx.com By inhibiting both RAF and MEK, this dual blockade aims to prevent the feedback reactivation of the MAPK pathway that can occur with single-agent therapy, leading to more potent and durable responses. springworkstx.comresearchgate.net A phase 1b/2 clinical trial (NCT03905148) is currently evaluating the safety and efficacy of the this compound and mirdametinib combination in patients with advanced or refractory solid tumors harboring MAPK pathway aberrations. beonemedicines.combeonemedicines.combeigene.com

Clinical Trial Data for this compound

| Tumor Type | Mutation | Therapy | Clinical Trial Phase | Observed Response |

|---|---|---|---|---|

| Papillary Thyroid Cancer | BRAFV600E | Monotherapy | Phase I | Confirmed Partial Response (2 patients) nih.govnih.gov |

| Low-Grade Serous Ovarian Cancer | BRAFV600E | Monotherapy | Phase I | Confirmed Partial Response (1 patient) nih.govnih.gov |

| Non-Small Cell Lung Cancer | KRAS | Monotherapy | Phase I | Confirmed Partial Response (1 patient) nih.govascopubs.org |

| Endometrial Carcinoma | KRAS | Monotherapy | Phase I | Confirmed Partial Response (1 patient) nih.govd-nb.info |

| Colorectal Cancer | KRAS/NRAS | Monotherapy | Phase I | No Objective Responses (n=20) nih.govnih.govresearchgate.net |

| Various Solid Tumors | RAS/RAF mutations | Combination with Mirdametinib | Phase Ib/II | Objective responses observed beonemedicines.comtargetedonc.com |

Preclinical Evidence for Synergy with MEK Inhibitors

The rationale for combining this compound with MEK inhibitors is strongly supported by preclinical data demonstrating synergistic antitumor activity. researchgate.net Reduced sensitivity of cancer cells with KRAS mutations to MEK inhibitors alone is often associated with a feedback reactivation of the MAPK pathway, where upstream RAF kinases re-phosphorylate MEK. researchgate.netnih.gov Preclinical studies have shown that this compound, a RAF dimer inhibitor, can effectively suppress this feedback loop. nih.govaacrjournals.org

In vitro research demonstrated a potent synergistic effect when this compound was combined with MEK inhibitors, such as mirdametinib (PD-0325901) and selumetinib, in suppressing the proliferation of various KRAS-mutated non-small-cell lung cancer (NSCLC) and colorectal cancer (CRC) cell lines. nih.gov This synergy was notably absent when using a first-generation B-RAFV600E selective inhibitor like vemurafenib, highlighting the importance of inhibiting the RAF dimer. researchgate.netnih.gov The mechanism behind this synergy involves the prevention of RAF-dependent MEK reactivation by this compound, which leads to a more profound and sustained inhibition of MAPK signaling and phospho-ERK blockade. researchgate.netnih.gov

This synergistic relationship was also validated in in vivo models. nih.govbeonemedicines.com In mouse xenograft models of human cancers with KRAS mutations, including KRAS G12C and KRAS Q61K, the combination of this compound and mirdametinib resulted in significant tumor regressions. beonemedicines.comspringworkstx.com Pharmacodynamic analyses confirmed that the enhanced antitumor activity observed in these models was correlated with a synergistic blockade of ERK phosphorylation. nih.govspringworkstx.com These compelling preclinical findings provided a strong basis for a vertical inhibition strategy, leading to the clinical investigation of this compound in combination with a MEK inhibitor for treating tumors with KRAS mutations and other MAPK pathway alterations. researchgate.netnih.gov

Table 1: Summary of Preclinical Findings for this compound and MEK Inhibitor Combination

| Model Type | Cancer Type(s) | Mutations Studied | Key Findings | Citations |

|---|---|---|---|---|

| In Vitro | NSCLC, Colorectal Cancer | KRAS (various) | Potent synergistic antiproliferative effect with MEK inhibitors (mirdametinib, selumetinib). | nih.govspringworkstx.com |

| Sustained inhibition of MAPK signaling by preventing MEK reactivation. | researchgate.netnih.gov | |||

| In Vivo | Xenograft Models | KRAS G12C, KRAS Q61K | Demonstrated tumor regressions and synergistic antitumor activity. | beonemedicines.comspringworkstx.com |

| Enhanced antitumor activity correlated with synergistic phospho-ERK blockade. | researchgate.netnih.gov |

Clinical Trials of this compound in Combination with MEK Inhibitors (e.g., Mirdametinib/PD-0325901)

Building on the robust preclinical evidence, a clinical trial was initiated to evaluate the combination of the RAF dimer inhibitor this compound with the MEK inhibitor mirdametinib. nih.gov

An ongoing Phase 1b, open-label, dose-escalation and expansion study (NCT03905148) was designed to investigate the combination of this compound and mirdametinib. aacrjournals.orgtargetedonc.com The trial enrolled patients with advanced or refractory solid tumors harboring MAPK pathway aberrations. aacrjournals.org

The combination of this compound and mirdametinib has demonstrated antitumor activity across a range of solid tumors with various mutations in the RAS/RAF/MAPK pathway. aacrjournals.org In an efficacy-evaluable cohort of 54 patients from the Phase 1b trial, objective responses were observed in 15 patients (27.8%), including one complete response and 14 partial responses. aacrjournals.org Other reports noted a confirmed objective response rate of 22.6%, with responses observed to be durable, some lasting over 12 and even 24 months. targetedonc.com

The study population included patients with a variety of primary tumor types and genetic mutations. The most common mutations were in KRAS (57.7%), followed by BRAF (18.3%) and NRAS (11.3%). targetedonc.com The primary cancer types represented were diverse, highlighting the broad potential applicability of this combination strategy. targetedonc.com

Table 2: Patient Demographics in the Phase 1b Combination Trial

| Characteristic | Percentage of Patients | Citations |

|---|---|---|

| Primary Cancer Type | targetedonc.com | |

| Ovarian Cancer | 44% | targetedonc.com |

| Non-Small Cell Lung Cancer | 18% | targetedonc.com |

| Colorectal Cancer | 13% | targetedonc.com |

| Endometrial Cancer | 6% | targetedonc.com |

| Melanoma | 3% | targetedonc.com |

| Other | 17% | targetedonc.com |

| Mutation Type | targetedonc.com | |

| KRAS | 57.7% | targetedonc.com |

| BRAF | 18.3% | targetedonc.com |

| NRAS | 11.3% | targetedonc.com |

The combination of this compound and mirdametinib showed notable activity in patients with low-grade serous ovarian cancer (LGSOC). aacrjournals.org Within a cohort of 17 patients with LGSOC, 10 achieved an objective response, corresponding to a response rate of 58.8%. aacrjournals.org The durability of these responses was significant, with a reported median exposure to the treatment of approximately 23 months. aacrjournals.org

Antitumor activity was also observed in patients with endometrial cancer. aacrjournals.org The Phase 1b study reported two objective responses in this patient population. aacrjournals.org These responses were seen in patients with distinct molecular profiles: one patient had a tumor with a BRAF ZC3HAv1 fusion, and the other had a KRAS G12A mutation. aacrjournals.org

The combination treatment also produced responses in patients with non-small cell lung cancer (NSCLC). aacrjournals.orgmdpi.com Two objective responses were reported in NSCLC patients in the trial. aacrjournals.org These responses occurred in tumors with specific RAS/RAF pathway alterations, with one patient harboring an NRAS Q61K mutation and the other a BRAF-V600E mutation. aacrjournals.org

Table 3: Mentioned Compounds

| Compound Name | Alias / Other Name |

|---|---|

| This compound | BGB-283 |

| Mirdametinib | PD-0325901 |

| Selumetinib |

Mechanisms of Resistance to Raf Inhibitors and Strategies to Overcome Them

Role of MAPK Pathway Reactivation

The MAPK (RAS-RAF-MEK-ERK) signaling pathway is the primary target of RAF inhibitors. Consequently, one of the most common mechanisms of resistance is the reactivation of this same pathway despite the presence of the drug. aacrjournals.orgascopubs.orgnih.gov Tumor cells can achieve this through a remarkable variety of alterations.

First-generation RAF inhibitors can, under certain conditions, paradoxically activate the MAPK pathway. cambridge.org In cells with wild-type BRAF but activated RAS, these inhibitors can promote the formation of BRAF-CRAF dimers, leading to the transactivation of CRAF and subsequent MEK-ERK signaling. ascopubs.orgcambridge.org This paradoxical activation is a key reason why these inhibitors are not effective in RAS-mutant tumors. Lifirafenib, as a pan-RAF inhibitor that targets RAF dimers, was developed in part to address this liability. springworkstx.com

Mechanisms of MAPK reactivation in the resistance setting include:

Upstream Mutations: Activating mutations in NRAS are frequently observed in resistant tumors. sandiego.eduascopubs.org These mutations lead to high levels of active, GTP-bound RAS, which can then activate CRAF, bypassing the inhibited BRAF V600E. aacrjournals.org

RAF Isoform Alterations: Cancer cells can switch their dependency between different RAF isoforms. oncotarget.com Upregulation or amplification of CRAF can restore pathway signaling. ascopubs.orgnih.gov Additionally, the emergence of BRAF V600E splice variants that lack the RAS-binding domain can lead to constitutive, RAS-independent dimerization and inhibitor resistance. ascopubs.orgascopubs.orgnih.gov

Downstream Mutations: Mutations in the kinases downstream of RAF, such as MEK1, can render them constitutively active and resistant to upstream inhibition by RAF-targeted drugs. aacrjournals.orgnih.gov

Strategies like this compound, which inhibit all RAF isoforms (ARAF, BRAF, CRAF), aim to provide a more comprehensive blockade of the pathway, potentially overcoming resistance driven by isoform switching or paradoxical activation. springworkstx.com

Compensatory Signaling Pathways

When the MAPK pathway is effectively blocked, tumor cells can adapt by activating alternative, parallel signaling pathways to maintain their growth and survival. This is a critical mechanism of both intrinsic and acquired resistance. frontiersin.orgnih.gov

Upregulation of receptor tyrosine kinases (RTKs) on the cell surface is a well-documented mechanism of resistance to RAF inhibitors. frontiersin.orgnih.gov These receptors, when activated by their respective ligands, can initiate signaling through multiple downstream pathways, including the PI3K/AKT pathway and, in some cases, can also lead to the reactivation of the MAPK pathway. nih.govnih.gov

Platelet-Derived Growth Factor Receptor β (PDGFRβ): Increased expression of PDGFRβ has been observed in melanoma cells with acquired resistance to vemurafenib. mdpi.comoncotarget.com This upregulation can lead to persistent signaling through the PI3K/AKT pathway, which promotes cell survival. oncotarget.com

Epidermal Growth Factor Receptor (EGFR): In BRAF-mutant colorectal cancer, intrinsic resistance to RAF inhibitors is often mediated by feedback activation of EGFR. mdpi.commdpi.com Inhibition of BRAF in these cells leads to a rapid upregulation of EGFR signaling, which sustains proliferation through both the MAPK and PI3K/AKT pathways. mdpi.comnih.gov In melanoma, suppression of the transcription factor SOX10 can lead to increased EGFR and PDGFRβ expression, contributing to resistance. oncotarget.commdpi.com

As a central node in MAPK signaling, reactivation of the RAS-CRAF axis is a frequent escape mechanism. While BRAF V600E initially provides a direct, RAS-independent signal to MEK, resistance often involves re-engaging the upstream components of the pathway.

RAS Activation: The acquisition of activating mutations in RAS genes (most commonly NRAS Q61K) is a major driver of acquired resistance. sandiego.eduaacrjournals.org These mutations lock RAS in a GTP-bound, active state, which powerfully stimulates CRAF. aacrjournals.org This CRAF-driven signaling fully reactivates the MEK-ERK cascade, rendering the inhibition of BRAF V600E ineffective. ascopubs.orgaacrjournals.org Wild-type RAS amplification has also been identified as a resistance mechanism. aacrjournals.orgnih.gov

CRAF Upregulation: Beyond stimulation by activated RAS, increased expression or amplification of the CRAF gene itself can mediate resistance. ascopubs.orgnih.gov Elevated levels of CRAF can be sufficient to reactivate MEK-ERK signaling even without new RAS mutations, highlighting the flexibility of the RAF isoforms in driving the pathway. nih.govamegroups.org

The PI3K/AKT/mTOR pathway is a crucial parallel signaling cascade that governs cell growth, proliferation, and survival. mdpi.comnih.gov Its activation is a common mechanism for bypassing the effects of MAPK inhibition. nih.govnih.gov

PTEN Loss: The tumor suppressor PTEN is a critical negative regulator of the PI3K/AKT pathway. nih.govemjreviews.com Loss of PTEN function, which occurs in a significant fraction of melanomas, leads to the constitutive activation of AKT signaling. oncotarget.commdpi.comemjreviews.com This provides a potent pro-survival signal that can make cells intrinsically resistant to the apoptosis-inducing effects of BRAF inhibitors. nih.govaacrjournals.orgfrontiersin.org In some cases, PTEN loss is acquired during treatment, leading to secondary resistance. emjreviews.comaacrjournals.org

PIK3CA/AKT Mutations: Activating mutations in the genes encoding components of the pathway, such as PIK3CA (which codes for the p110α catalytic subunit of PI3K) or AKT itself, can also drive resistance. nih.govaacrjournals.orgmdpi.com The PIK3CA H1047R mutation, for example, has been shown to confer resistance to both BRAF and MEK inhibitors by sustaining PI3K/AKT signaling and cross-activating the MAPK pathway. mdpi.com

Activation of the Fibroblast Growth Factor Receptor (FGFR) pathway has emerged as another important mechanism of resistance to MAPK pathway inhibitors. aacrjournals.orgnih.gov

Autocrine FGF/FGFR Signaling: Studies have shown that in response to BRAF or combined BRAF/MEK inhibition, some cancer cells adapt by upregulating FGF ligands, such as FGF1. aacrjournals.orgnih.gov This creates an autocrine signaling loop where the secreted FGF activates FGFR on the cell surface. nih.govresearchgate.net Activated FGFR can then reactivate the MAPK pathway, leading to resistance. nih.govaacrjournals.orgnih.gov This mechanism has been observed in the context of acquired resistance to dual BRAF/MEK blockade. aacrjournals.orgnih.gov Adding an FGFR inhibitor has been shown to overcome this resistance and re-sensitize cells to the MAPK-targeted therapy. aacrjournals.orgnih.gov Missense mutations in FGFR genes have also been identified in cases of treatment resistance. oncotarget.com

PI3K/AKT Pathway Activation (e.g., PTEN Loss, PI3KC/AKT Mutations)

Role of RAF Dimerization in Resistance

The development of resistance to first-generation RAF inhibitors, such as vemurafenib and dabrafenib, is a significant clinical challenge. A central mechanism underpinning this resistance is the dimerization of RAF kinases. sandiego.edu First-generation inhibitors are highly effective against the monomeric, or single-unit, form of the BRAF V600E mutant protein. However, in cancer cells with wild-type BRAF or those that have acquired activating mutations in RAS genes (like KRAS or NRAS), these inhibitors can paradoxically promote the formation of RAF dimers. sandiego.eduoaepublish.com These dimers can consist of two of the same RAF proteins (homodimers) or different types (heterodimers).

This paradoxical activation occurs because while the inhibitor binds to one RAF protein within the dimer, it allosterically activates the other, leading to the reactivation of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway (RAS-RAF-MEK-ERK), thereby driving cell proliferation and survival despite treatment. nih.govacs.org

Acquired resistance can also manifest through genetic alterations within the tumor itself. One identified mechanism is the emergence of BRAF V600E splice variants. sandiego.edu These altered versions of the BRAF protein lack the N-terminal domain that normally binds to RAS, allowing them to form dimers and signal independently of RAS activation. nih.gov This structural change renders first-generation inhibitors ineffective, as they cannot disrupt this RAS-independent dimerization. nih.gov The formation of RAF dimers, driven either by upstream signals like RAS activation or by structural changes in the BRAF protein itself, is therefore a critical escape mechanism that tumors use to circumvent the effects of first-generation RAF inhibitors. sandiego.eduoaepublish.comportlandpress.com

This compound's Potential in Overcoming Resistance to First-Generation BRAF Inhibitors

This compound is an investigational kinase inhibitor designed specifically to address the limitations of earlier RAF inhibitors. ascopubs.org Unlike first-generation agents that primarily target BRAF V600E monomers, this compound is a potent, reversible inhibitor that targets both RAF monomers and, crucially, RAF dimers. beonemedicines.combeigene.comspringworkstx.combeonemedicines.com It demonstrates inhibitory activity against a range of RAF family kinases, including wild-type A-RAF, B-RAF, and C-RAF, as well as the BRAF V600E mutant. nih.govascopubs.orgnih.gov

By inhibiting the dimeric form of the RAF kinase, this compound is engineered to prevent the paradoxical pathway reactivation that plagues first-generation inhibitors. mdpi.com This makes it a promising strategy for tumors that have developed resistance through mechanisms involving RAF dimerization, such as those with RAS mutations or BRAF splice variants. beigene.comresearchgate.net Preclinical studies suggested that this broader activity could lead to responses in a wider range of BRAF-mutated cancers compared to first-generation inhibitors. ascopubs.org

BRAF mutations are categorized into three classes. Class I includes the common V600 mutations that signal as monomers. clinicaloptions.com Class II and Class III (non-V600) mutations, however, often function as RAS-independent or RAS-dependent dimers, respectively, to activate the MAPK pathway. clinicaloptions.com First-generation BRAF inhibitors are largely ineffective against these dimer-dependent mutations.

This compound's ability to inhibit RAF dimers gives it potential therapeutic activity in tumors harboring these non-V600 BRAF mutations. clinicaloptions.com Both preclinical and clinical data have shown that this compound is active in cancers with these less common BRAF alterations. beonemedicines.comspringworkstx.combeonemedicines.combeigene.comspringworkstx.com In a first-in-human Phase I trial, this compound monotherapy demonstrated antitumor activity in patients with various BRAF-mutated solid tumors. nih.govascopost.com This included an unconfirmed partial response in a patient with BRAF-mutated non-small-cell lung cancer (NSCLC). ascopubs.orgnih.govascopost.com Furthermore, in a clinical trial combining this compound with a MEK inhibitor, a response was noted in a patient with endometrial cancer harboring a BRAF fusion, a type of non-V600 alteration. researchgate.net In vitro studies on NSCLC cell lines with non-V600 mutations also showed that this compound was among the more potent inhibitors tested. nih.gov

Mutations in KRAS and NRAS genes are common drivers of cancer and a well-established mechanism of resistance to first-generation BRAF inhibitors. sandiego.edumdpi.com These mutations lead to a persistently active RAS protein, which strongly promotes the formation of RAF dimers and downstream MAPK signaling. oaepublish.com

As a RAF dimer inhibitor, this compound was developed to be effective in tumors driven by RAS mutations. beigene.comspringworkstx.com Preclinical models of KRAS-mutated cancers have demonstrated the antitumor activity of this compound. springworkstx.comspringworkstx.com This potential was translated into early clinical findings in a Phase I study where this compound monotherapy resulted in confirmed partial responses in a patient with KRAS-mutated endometrial cancer and another with KRAS codon 12-mutated NSCLC. ascopubs.orgnih.govascopost.comprecisionmedicineonline.com However, the same study observed no objective responses in a cohort of 20 patients with KRAS/NRAS-mutated colorectal cancer. ascopubs.orgnih.gov More recent clinical trial data for the combination of this compound and the MEK inhibitor mirdametinib have shown objective responses in patients with KRAS and NRAS mutations across several tumor types, including NSCLC. springworkstx.combeonemedicines.comresearchgate.netonclive.com

The tables below summarize key findings from clinical trials of this compound as a monotherapy and in combination.

Table 1: Objective Responses to this compound Monotherapy in Tumors with Specified Mutations

| Tumor Type | Mutation Type | Number of Confirmed Responses | Reference |

|---|---|---|---|

| Melanoma | BRAF V600E/K | 5 | nih.gov |

| Thyroid Cancer/Papillary Thyroid Cancer | BRAF V600E | 2 | nih.gov |

| Low-Grade Serous Ovarian Cancer | BRAF V600E | 1 | nih.gov |

| Endometrial Cancer | KRAS | 1 | ascopubs.orgnih.govascopost.com |

| Non-Small-Cell Lung Cancer (NSCLC) | KRAS (codon 12) | 1 | ascopubs.orgnih.govascopost.com |

| Colorectal Cancer | KRAS/NRAS | 0 | ascopubs.orgnih.gov |

A key strategy to enhance the efficacy of MAPK pathway inhibition and overcome resistance is the vertical blockade of multiple nodes in the pathway simultaneously. onclive.comtargetedonc.com The combination of a BRAF inhibitor and a MEK inhibitor has proven successful and is a standard of care for BRAF V600-mutant melanoma. targetedonc.com However, in the context of KRAS-mutant cancers, monotherapy with MEK inhibitors has shown limited success due to a feedback mechanism where the inhibition of MEK leads to the reactivation of RAF dimers, thus restoring MAPK signaling. springworkstx.com

Combining this compound with a MEK inhibitor like mirdametinib represents a rational approach to achieve a more profound and durable pathway inhibition. nih.govresearchgate.net By targeting both RAF dimers (with this compound) and MEK (with mirdametinib), this combination aims to prevent the feedback reactivation loop that limits the efficacy of each agent alone. springworkstx.comnih.gov

Extensive preclinical research has demonstrated a strong synergistic effect between this compound and mirdametinib in suppressing the growth of KRAS-mutated cancer cell lines and in animal models. beonemedicines.comspringworkstx.comnih.govnih.gov These promising findings led to the initiation of a Phase 1b/2 clinical trial (NCT03905148) to evaluate the combination in patients with advanced solid tumors harboring BRAF, KRAS, NRAS, or other MAPK pathway mutations. springworkstx.comonclive.com

Early results from this trial indicate that the combination of this compound and mirdametinib has a manageable safety profile and demonstrates significant antitumor activity. beigene.comspringworkstx.comonclive.com Confirmed objective responses have been observed across a range of tumor types known to be driven by the MAPK pathway, including non-small cell lung cancer, endometrial cancer, and particularly low-grade serous ovarian cancer. springworkstx.comonclive.comclinicaltrialsarena.com These responses occurred in patients with various BRAF, KRAS, and NRAS mutations, supporting the strategy of vertical pathway inhibition with a RAF dimer inhibitor and a MEK inhibitor to overcome resistance. springworkstx.combeonemedicines.com

Table 2: Antitumor Activity of this compound and Mirdametinib Combination in Efficacy-Evaluable Patients (NCT03905148)

| Tumor Type | Mutation Types in Responders | Objective Responses | Reference |

|---|---|---|---|

| Low-Grade Serous Ovarian Cancer | Not specified | 10 of 17 patients | researchgate.netclinicaltrialsarena.com |

| Non-Small-Cell Lung Cancer (NSCLC) | NRAS, BRAF V600E | 2 of 11 patients | researchgate.netclinicaltrialsarena.com |

| Endometrial Cancer | BRAF fusion, KRAS | 2 of 4 patients | researchgate.netclinicaltrialsarena.com |

| All Evaluable Solid Tumors | KRAS, NRAS, BRAF | 14 of 62 patients (23%) | springworkstx.comclinicaltrialsarena.com |

Future Horizons: The Evolving Research Landscape of this compound

This compound, an investigational inhibitor of the RAF kinase family, continues to be a subject of intensive research as scientists work to unlock its full therapeutic potential. The future of this compound is being shaped by ongoing investigations into its use as a monotherapy, in combination with other targeted agents, and its role within the framework of personalized medicine. Key areas of exploration include understanding mechanisms of resistance and developing biomarkers to predict patient response.

Q & A

Q. Example Table: Clinical Trial Design Elements

| Parameter | Dose Escalation Cohort | Expansion Cohort |

|---|---|---|

| Sample Size | 3–6 patients per dose | ~20 patients |

| Primary Endpoint | DLT incidence (28 days) | ORR (RECIST 1.1) |

| Key Biomarkers | NRAS mutation status | cfDNA analysis |

What methodologies address contradictory data between preclinical and clinical outcomes for this compound?

Discrepancies may arise from tumor heterogeneity or compensatory signaling pathways. To resolve these:

- Comparative transcriptomics : Analyze RNA-seq data from preclinical models versus patient biopsies to identify resistance pathways (e.g., PI3K/AKT upregulation) .

- Patient-derived xenografts (PDX) : Use PDX models with matched genetic profiles to test this compound sensitivity in vivo .

- Data triangulation : Cross-reference clinical trial adverse events (e.g., QT prolongation) with preclinical cardiotoxicity screens .

How should researchers formulate hypotheses to investigate this compound's resistance mechanisms?

Advanced hypotheses should integrate omics data and functional studies:

- Hypothesis 1 : MAPK pathway reactivation (e.g., CRAF overexpression) drives resistance. Validate via CRISPR screens and phospho-ERK staining .

- Hypothesis 2 : Tumor microenvironment (TME) factors (e.g., cytokine secretion) reduce drug penetration. Use spatial transcriptomics and mass spectrometry imaging to map TME-drug interactions .

What are the best practices for validating this compound's biomarker-driven efficacy in translational studies?

- Step 1 : Prioritize biomarkers (e.g., BRAF V600E, NRAS Q61K) using archival tissue and cfDNA from clinical trial participants .

- Step 2 : Apply multiplex IHC/IF to quantify MAPK pathway suppression in post-treatment biopsies .

- Step 3 : Use machine learning (e.g., LASSO regression) to correlate biomarker levels with progression-free survival (PFS) in retrospective cohorts .

How can researchers ensure compliance with ethical and regulatory standards in this compound trials?

- IRB protocols : Clearly define data-sharing plans, including anonymized genomic data retention periods (e.g., 2 years post-trial) .

- Informed consent : Disclose potential secondary uses of biospecimens for unrelated research, per ICH GCP guidelines .

- Safety reporting : Adhere to SAE reporting timelines (e.g., 24 hours for life-threatening events) .

What experimental frameworks are recommended for optimizing this compound's pharmacokinetic properties?

- In vitro : Use hepatic microsomes to assess CYP450-mediated metabolism and drug-drug interaction risks .

- In vivo : Conduct cassette dosing in murine models to compare this compound’s AUC and half-life with other RAF inhibitors .

- Clinical : Implement sparse PK sampling during dose escalation to minimize patient burden .

How can conflicting results from this compound monotherapy versus combination studies be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.